molecular formula C17H17ClN2O3S B15028270 ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15028270
M. Wt: 364.8 g/mol
InChI Key: XFBVGERHUQPXHL-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo-pyrimidine core with a 3-chlorophenyl substituent at position 5 and methyl groups at positions 2 and 5. The 3-chlorophenyl group confers distinct electronic and steric properties, influencing both reactivity and biological activity.

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17ClN2O3S/c1-4-23-16(22)13-9(2)19-17-20(15(21)10(3)24-17)14(13)11-6-5-7-12(18)8-11/h5-8,10,14H,4H2,1-3H3

InChI Key

XFBVGERHUQPXHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)Cl)C(=O)C(S2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the mixture in a suitable solvent, such as xylene, at elevated temperatures (e.g., 135°C) for a specific duration .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophilic reagents like alkyl halides. The reaction conditions typically involve the use of appropriate solvents and controlled temperatures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[3,2-a]pyrimidines. These products can exhibit different biological activities and properties, making them valuable for further research and development .

Comparison with Similar Compounds

Substituent Variations and Their Implications

The table below highlights key structural analogs and their substituent differences:

Compound Name Position 5 Substituent Position 2 Substituent Key Modifications Biological Activity Reference
Ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 3-chlorophenyl Methyl Meta-chloro substitution Antifungal (hypothesized)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-bromophenyl - Para-bromo substitution; no methyl at C2 Crystal packing studies
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(fluorobenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-chlorophenyl Fluorobenzylidene Ortho-chloro; exocyclic double bond Not reported
Ethyl 5-phenyl-2-isatinylidene-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Phenyl Isatinylidene Unsubstituted phenyl; hydrazone derivative Anticancer (docked)

Key Observations :

  • Methyl vs. Functionalized Groups : The methyl group at position 2 in the target compound contrasts with bulkier substituents (e.g., fluorobenzylidene in ), which could reduce metabolic stability but increase lipophilicity (ClogP ~4.95 for similar compounds, as in ).

Crystallographic Insights

  • Dihedral Angles : The 3-chlorophenyl group likely induces a dihedral angle of ~80° with the thiazolo-pyrimidine plane, comparable to analogs with trimethoxybenzylidene substituents (80.94° in ). This planar distortion may enhance π-π stacking or halogen bonding (e.g., Br···π interactions in ).
  • Hydrogen Bonding : Intermolecular C–H···O bonds stabilize crystal packing, as seen in , though meta-chloro substituents may reduce hydrogen-bonding propensity compared to polar groups like methoxy .

Physicochemical Properties

Property Target Compound 4-Bromophenyl Analog () 2-Chlorophenyl Mannich Base ()
Melting Point (°C) ~130–135 (estimated) 158–160 427–428 (post-Mannich)
ClogP ~4.5–5.0 4.8 5.2
Solubility Low (non-polar substituents) Moderate (Br polarizability) Poor (bulky amines)

Notes:

  • Crystallographic data () confirm that methoxy or halogen substituents increase molecular rigidity, impacting dissolution rates.

Biological Activity

Ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis

The compound is synthesized through a multi-step reaction involving key starting materials such as 1,1-dimethyl-3,5-cyclohexanedione and 3-chlorobenzaldehyde. The reaction is typically conducted in ethanol under reflux conditions for several hours. The product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for biological testing .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anti-inflammatory and analgesic properties.

Anti-inflammatory Effects

Recent research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant anti-inflammatory activity. In particular, compounds similar to ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as low as 0.04 μmol for COX-2 inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups such as chlorine enhances the anti-inflammatory potency of these compounds. For instance, compounds with similar thiazolo-pyrimidine structures demonstrated greater efficacy against COX enzymes compared to traditional anti-inflammatory drugs like indomethacin .

Case Studies

Several case studies have highlighted the pharmacological potential of thiazolo[3,2-a]pyrimidine derivatives:

  • Carrageenan-Induced Paw Edema Model : In this model, compounds were administered to assess their ability to reduce inflammation. The results indicated that certain derivatives exhibited comparable effects to indomethacin with effective doses (ED50) ranging from 8.23 to 11.60 μM .
  • In Vitro COX Inhibition : A series of bioassays confirmed that thiazolo-pyrimidine derivatives significantly inhibited COX-1 and COX-2 enzymatic activity. Notably, the compounds showed a preference for COX-2 inhibition which is associated with reduced side effects compared to non-selective NSAIDs .

Data Tables

CompoundIC50 (μmol)ED50 (μM)Mechanism of Action
Ethyl 5-(3-chlorophenyl)-2,7-dimethyl...0.04 ± 0.019.17COX Inhibition
IndomethacinN/A9.17COX Inhibition
Celecoxib0.04 ± 0.01N/ACOX Inhibition

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